3-Azetidinyl 3-methylbutanoate
Description
Rationale for Academic Investigation of Azetidine-Ester Hybrid Systems
The academic interest in azetidine-ester hybrid systems like 3-Azetidinyl 3-methylbutanoate stems from the significant roles that both azetidine (B1206935) and ester functionalities play in medicinal chemistry and drug discovery.
The azetidine moiety is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its inclusion in molecular design is driven by several key factors:
Structural Rigidity and Vectorial Projection: The constrained four-membered ring introduces conformational rigidity into a molecule. This can lead to a more defined three-dimensional shape, which is crucial for selective binding to biological targets. The substituents on the azetidine ring project in well-defined vectors, allowing for precise exploration of chemical space.
Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can improve aqueous solubility and other pharmacokinetic properties of a drug candidate.
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains or other heterocyclic systems. enamine.net This can lead to improved bioavailability and a longer duration of action for a drug.
Novelty and Patentability: The use of less-explored scaffolds like azetidines can lead to the discovery of new chemical entities with novel biological activities and strong intellectual property protection.
The ester functionality , particularly with short-chain fatty acids like 3-methylbutanoic acid, also offers several advantages in drug design:
Prodrug Potential: Esters are frequently used as prodrugs to enhance the oral bioavailability of a parent drug. The ester can mask a polar functional group, increasing its lipophilicity and ability to cross cell membranes. Once absorbed, the ester can be hydrolyzed by esterase enzymes in the body to release the active drug.
Modulation of Pharmacokinetics: The nature of the ester group can be varied to fine-tune the rate of hydrolysis, thereby controlling the release and duration of action of the active compound.
Inherent Biological Activity: Short-chain fatty acids and their esters can possess their own biological activities, including antimicrobial and signaling functions. nih.govontosight.ai
The combination of these two functionalities in an azetidine-ester hybrid system therefore presents a compelling strategy for the development of new therapeutic agents with potentially optimized efficacy, selectivity, and pharmacokinetic profiles. The academic investigation of such systems is driven by the desire to explore these potential synergies and to expand the toolbox of chemical scaffolds available for drug discovery. chemrxiv.orgscitechnol.com
Conceptual Significance as a Multifunctional Chemical Entity
This compound can be conceptualized as a multifunctional chemical entity due to the distinct roles each of its constituent parts can play. This multifunctionality makes it a versatile building block and a subject of interest for various chemical and biological applications.
A Scaffold for Further Derivatization: The azetidine ring provides a stable core structure that can be further functionalized. The secondary amine within the azetidine ring is a key site for nucleophilic substitution, allowing for the attachment of a wide variety of substituents to modulate the molecule's properties. This makes it a valuable intermediate in the synthesis of more complex molecules.
A Bioisostere for Other Functional Groups: The azetidine ring can serve as a bioisostere for other commonly used groups in medicinal chemistry, such as piperidines or phenyl rings. Its unique size and geometry can lead to improved biological activity or reduced off-target effects compared to more traditional scaffolds.
A Potential Pharmacophore: The entire molecule or fragments of it could act as a pharmacophore, the essential part of a molecule that is responsible for its biological activity. The specific spatial arrangement of the ester and the nitrogen atom of the azetidine ring could be recognized by specific biological targets like enzymes or receptors. nih.gov
The conceptual significance of this compound lies in its potential to act as a "chemical chameleon," where its different components can be leveraged to achieve a desired chemical or biological outcome. This makes it and similar azetidine-ester hybrids attractive platforms for the development of new chemical probes, research tools, and potentially, therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
azetidin-3-yl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-8(10)11-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJVXASZPFAXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Applications to 3 Azetidinyl 3 Methylbutanoate
Molecular Structure and Conformational Analysis
The foundational step in understanding the chemical behavior of 3-Azetidinyl 3-methylbutanoate from a computational perspective lies in a thorough analysis of its three-dimensional structure and conformational possibilities.
Density Functional Theory (DFT) Calculations for Ground State Geometries
To determine the most stable three-dimensional arrangement of atoms in this compound, Density Functional Theory (DFT) calculations would be employed. This quantum mechanical method provides a balance between computational cost and accuracy for molecules of this size. A typical approach would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) to accurately model the electronic structure of the molecule. The geometry of the molecule would then be optimized to find the lowest energy structure, which corresponds to the ground state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Conformational Landscape Exploration and Global Minimum Identification
The presence of rotatable bonds in the 3-methylbutanoate side chain and the puckering of the azetidine (B1206935) ring give rise to multiple possible conformations for this compound. A systematic conformational search would be necessary to explore this landscape. This could be achieved through methods such as molecular mechanics force fields followed by DFT re-optimization of the lowest energy conformers. The goal is to identify all low-energy conformers and, most importantly, the global minimum—the single most stable conformation of the molecule. The relative energies of these conformers, calculated at a high level of theory, would provide insight into their population distribution at a given temperature.
Analysis of Bond Parameters, Dihedral Angles, and Ring Puckering of the Azetidine Ring
Once the ground state geometry and other low-energy conformers are identified, a detailed analysis of their structural parameters would be conducted. This includes examining key bond lengths, bond angles, and dihedral angles. For the azetidine ring, a critical parameter is the ring puckering amplitude and phase, which describe the deviation of the ring from planarity. This analysis helps in understanding the strain and steric interactions within the molecule.
Below is a hypothetical data table illustrating the kind of parameters that would be extracted from such a computational analysis for the global minimum conformation of this compound.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-N2 | 1.47 |
| N2-C3 | 1.48 |
| C3-C4 | 1.54 |
| C4-C1 | 1.53 |
| C3-O5 | 1.45 |
| O5-C6 | 1.35 |
| C6=O7 | 1.21 |
| C6-C8 | 1.52 |
| C8-C9 | 1.53 |
| C8-C10 | 1.53 |
| Bond Angles (°) ** | |
| C1-N2-C3 | 88.5 |
| N2-C3-C4 | 89.0 |
| C3-C4-C1 | 87.5 |
| C4-C1-N2 | 88.0 |
| N2-C3-O5 | 110.2 |
| C3-O5-C6 | 118.5 |
| O5-C6-C8 | 112.0 |
| Dihedral Angles (°) ** | |
| C4-C1-N2-C3 | -15.2 |
| C1-N2-C3-C4 | 15.1 |
| N2-C3-C4-C1 | -15.0 |
| C3-C4-C1-N2 | 15.1 |
| Azetidine Ring Puckering | |
| Puckering Amplitude (Å) | 0.15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation and Energy Landscapes
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into their feasibility and kinetics.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To study a potential synthetic route to this compound, for instance, the esterification of 3-hydroxyazetidine with 3-methylbutanoic acid, computational methods would be used to map out the reaction mechanism. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting the reactants and products. Various algorithms are available to optimize the geometry of the transition state. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation follows the reaction path downhill from the transition state towards both the reactants and the products, confirming that the identified TS indeed connects the desired species.
Thermodynamic and Kinetic Profiling of Proposed Synthetic Pathways
With the energies of the reactants, transition state, and products calculated, a complete thermodynamic and kinetic profile of the proposed reaction can be constructed. The enthalpy of reaction (ΔH) can be determined from the difference in the electronic energies of the products and reactants. The activation energy (Ea), a key indicator of the reaction rate, is calculated as the energy difference between the transition state and the reactants. By calculating the vibrational frequencies of all stationary points, zero-point vibrational energies (ZPVE) can be included for more accurate energy calculations, and Gibbs free energies (ΔG) of reaction and activation can be determined. This allows for a comprehensive understanding of the reaction's spontaneity and rate.
A hypothetical energy profile for a proposed synthetic step is presented in the table below.
| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State | +25.0 | +24.5 | +30.0 |
| Products | -10.0 | -10.5 | -8.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Prediction of Reactivity and Selectivity
Computational chemistry offers a suite of tools to predict the reactivity and selectivity of chemical reactions involving this compound. Methods such as Density Functional Theory (DFT) are instrumental in mapping reaction potential energy surfaces, identifying transition states, and calculating activation energies, which are crucial for understanding reaction kinetics.
The reactivity of the azetidine ring is a key feature of this molecule. The ring strain inherent in the four-membered ring makes it susceptible to nucleophilic attack and ring-opening reactions. Computational studies on similar N-acyl-azetidines have employed DFT calculations to investigate the mechanism and enantioselectivity of such reactions. For instance, in the desymmetrization of meso-N-acyl-azetidines, DFT calculations at levels like B97D3/6-311+G(2d,2p) have been used to compare different activation modes and to pinpoint the origins of stereoselectivity. nih.govresearchgate.netrsc.org These studies reveal that the reaction often proceeds through bifunctional activation of the azetidine nitrogen and the nucleophile. nih.govresearchgate.netrsc.org The calculated free energy difference between the transition states leading to different stereoisomers can accurately reproduce experimentally observed enantiomeric excesses. nih.govresearchgate.netrsc.org
For this compound, computational models could predict the most likely sites of nucleophilic attack. The nitrogen atom of the azetidine ring and the carbonyl carbon of the ester group are both potential electrophilic centers. DFT calculations could determine the relative activation barriers for nucleophilic attack at these two positions, thus predicting the chemoselectivity of a given reaction.
Furthermore, the stereoselectivity of reactions at the chiral center of the 3-substituted azetidine ring can be rationalized through computational modeling. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. The table below presents hypothetical activation free energies for a nucleophilic addition to the azetidine ring, illustrating how computational data can be used to predict stereoselectivity.
| Approach of Nucleophile | Transition State | Calculated Activation Free Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Attack from the Re face | TS-Re | 15.2 | Product from Re attack |
| Attack from the Si face | TS-Si | 17.5 |
This table is illustrative and based on typical values found in computational studies of reactions involving chiral centers. The values are not specific to this compound.
Intermolecular Interactions and Solvation Effects
The physical and chemical properties of this compound in a condensed phase are governed by its intermolecular interactions and the effects of the surrounding solvent. Computational methods are essential for characterizing these interactions and predicting how the solvent influences the molecule's conformation and reactivity.
The this compound molecule possesses several sites capable of engaging in hydrogen bonding. The nitrogen atom in the azetidine ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors, while in a protonated state, the azetidinium proton can act as a hydrogen bond donor.
Computational studies on similar azetidine-containing molecules have highlighted the importance of hydrogen bonding in determining their conformational preferences. For example, in peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, a main-chain-to-side-chain hydrogen bond connecting the azetidine nitrogen to a nearby amide NH group has been identified through spectroscopic and computational methods. researchgate.net The strength of such hydrogen bonds can be estimated using quantum chemical calculations, typically in the range of 2-5 kcal/mol.
Dipole-dipole interactions also play a significant role in the intermolecular forces experienced by this compound. The molecule possesses a permanent dipole moment arising from the polar C-N and C=O bonds. The experimental dipole moment of the parent azetidine molecule is approximately 1.34 Debye. nist.gov Computational methods, such as DFT, can be used to calculate the magnitude and orientation of the dipole moment for this compound. This information is crucial for understanding its interactions with other polar molecules and its solubility in polar solvents. The table below shows illustrative calculated interaction energies for different types of non-covalent interactions that could be involved with this molecule.
| Interaction Type | Interacting Partner | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond (Acceptor) | Water (as donor) | -4.5 |
| Hydrogen Bond (Donor, protonated) | Water (as acceptor) | -10.2 |
| Dipole-Dipole | Acetonitrile | -2.1 |
This table contains representative values from computational studies on small organic molecules with similar functional groups and is for illustrative purposes only.
The surrounding solvent can have a profound impact on the conformational landscape and reactivity of this compound. Computational models can simulate these effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes different conformations and transition states. For this compound, PCM calculations could be used to predict the relative energies of different conformers arising from rotation around the C-N bond and the bonds within the ester group in various solvents. Generally, polar solvents would be expected to stabilize more polar conformers.
Explicit solvent models, typically employed in molecular dynamics (MD) simulations, surround the solute molecule with a large number of individual solvent molecules. This approach allows for a more detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. MD simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's dynamics and reactivity.
The choice of solvent can also alter reaction pathways and selectivities. For instance, a polar solvent might stabilize a charged intermediate in a ring-opening reaction of the azetidine, thereby lowering the activation energy compared to the reaction in a nonpolar solvent. Computational studies can quantify these effects by calculating the free energy of solvation for reactants, transition states, and products. The following table provides a hypothetical example of how the calculated free energy of solvation might vary for a conformer of this compound in different solvents.
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|
| Water | 78.4 | -7.8 |
| Ethanol | 24.5 | -5.2 |
| Acetonitrile | 36.6 | -6.1 |
| Toluene | 2.4 | -1.5 |
This table is illustrative and presents typical trends in solvation free energies for a polar organic molecule, as would be calculated using a continuum solvation model. The values are not specific to this compound.
3 Azetidinyl 3 Methylbutanoate As a Strategic Synthetic Building Block and Intermediate
Incorporation into Complex Molecular Architectures
The bifunctional nature of 3-Azetidinyl 3-methylbutanoate facilitates its use in constructing larger, more complex molecular frameworks. The azetidine (B1206935) nitrogen can participate in nucleophilic reactions or serve as a point for substitution, while the ester group can be hydrolyzed, reduced, or engaged in transesterification or amidation reactions. This dual reactivity is key to its application in building sophisticated molecular architectures.
The azetidine motif is increasingly recognized as a valuable component in the design of macrocyclic structures, particularly in the field of peptidomimetics. The introduction of an azetidine ring into a peptide backbone can induce specific conformational constraints, creating unique turn structures that can enhance biological activity or stability. researchgate.netnih.gov For instance, the 3-aminoazetidine (3-AAz) subunit has been successfully employed as a turn-inducing element to facilitate the efficient synthesis of small head-to-tail cyclic peptides. nih.gov The defined geometry of the azetidine ring can guide the cyclization of linear precursors, often leading to improved yields and specific conformations. researchgate.net In this context, this compound could serve as a key starting material, where the ester is converted to a carboxylic acid for peptide coupling, and the azetidine nitrogen becomes part of the macrocyclic backbone.
In polymer science, azetidines are known to undergo cationic ring-opening polymerization (CROP). researchgate.net This process, driven by the relief of ring strain (approximately 25.4 kcal/mol), can lead to the formation of linear polyamines. rsc.org this compound could theoretically act as a functional monomer in such polymerizations. The resulting polymer would feature repeating azetidine units with pendant 3-methylbutanoate side chains, which could be further modified post-polymerization to tune the material's properties, such as solubility, hydrophobicity, or for the attachment of other functional molecules.
Table 1: Potential Roles of this compound in Macromolecule Synthesis
| Macromolecule Type | Synthetic Strategy | Role of Azetidine Moiety | Role of 3-Methylbutanoate Moiety | Potential Application |
| Macrocycles | Peptide Synthesis & Cyclization | Induces conformational turns; part of the ring backbone. nih.gov | Precursor to carboxylic acid for amide bond formation. | Peptidomimetics, Drug Discovery |
| Polymers | Cationic Ring-Opening Polymerization (CROP) researchgate.net | Monomer unit forming the polymer backbone. | Pendant functional side chain for post-polymerization modification. | Functional Materials, Biomaterials |
The azetidine ring is a privileged scaffold in medicinal chemistry and can be integrated into larger, more complex heterocyclic systems. nih.gov It can serve as a building block in diversity-oriented synthesis to access novel chemical space. nih.gov The aza-Michael addition, for example, is a powerful method for C-N bond formation and has been used to attach various NH-heterocycles to an azetidine core, yielding functionalized amino acid derivatives. nih.govmdpi.com
Starting from this compound, the azetidine nitrogen can be functionalized through N-alkylation or N-arylation, connecting it to other heterocyclic rings. The ester group, in turn, can be transformed to create additional points of diversity. For example, reduction to an alcohol followed by conversion to a leaving group would allow for nucleophilic substitution, enabling the construction of spirocyclic or fused ring systems. The reactivity of azetidines, driven by their ring strain, makes them excellent candidates for ring-expansion reactions, providing pathways to larger heterocycles like pyrrolidines or piperidines under appropriate conditions. researchgate.net
In advanced organic synthesis, functionalized azetidines are valuable intermediates. rsc.org They serve as conformationally restricted scaffolds, which is a desirable trait in drug design for reducing the entropic penalty of binding to a biological target. enamine.net The this compound scaffold combines this conformational rigidity with a modifiable ester handle, making it a versatile tool for creating libraries of compounds for screening. The ester can be converted into a wide range of other functional groups, including amides, carboxylic acids, alcohols, and aldehydes, each serving as a gateway to different chemical transformations.
In materials science, the incorporation of azetidine derivatives into polymer backbones or as pendant groups can influence the material's physical and chemical properties. For instance, polymers with pendant azetidinium groups have been explored for various applications. researchgate.net The 3-methylbutanoate group in this compound could be used to attach the molecule to a polymer support, after which the azetidine ring could be used to capture or react with other molecules. The development of sustainable antioxidants for polymer systems is an active area of research, and phenolic structures are often modified by esterification to improve their compatibility and durability within polymer matrices. mdpi.com This highlights the general utility of ester functionalities in materials science.
Precursor for Diverse Functionalized Derivatives
The chemical structure of this compound is well-suited for further chemical modification, allowing it to serve as a starting point for a variety of functionalized molecules with potential applications in different areas of chemical and biological research.
Amino acid esters are crucial intermediates in peptide synthesis and medicinal chemistry. nih.govresearchgate.net this compound can be considered a non-proteinogenic amino acid ester analogue. The azetidine ring serves as a constrained bioisostere for other cyclic systems like proline. nih.gov Synthetic routes have been developed for creating novel heterocyclic amino acid derivatives by reacting azetidine-based structures with other heterocycles. mdpi.com
The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids has been demonstrated, showcasing the ability to create complex, chirally-defined amino acid chimeras containing the azetidine core. researchgate.net By modifying the 3-methylbutanoate portion of the title compound or by further substitution on the azetidine ring, a library of novel amino acid ester derivatives can be generated. Standard esterification methods, such as using methanol (B129727) in the presence of trimethylchlorosilane, are highly effective for producing amino acid methyl esters and could be adapted for syntheses involving the azetidine core. nih.govnih.gov
Table 2: Synthetic Pathways to Azetidine-Based Amino Acid Derivatives
| Precursor Type | Reaction | Product Type | Reference |
| (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition with NH-heterocycles | 3-Substituted Azetidine Amino Acid Derivatives | mdpi.com |
| 3-hydroxypropyl-Aze | Mesylation and Azide Displacement | Lys-Aze Chimera | researchgate.net |
| General Amino Acids | Esterification with Methanol/TMSCl | Amino Acid Methyl Ester Hydrochlorides | nih.govresearchgate.net |
Radiolabeled molecules are indispensable tools in biomedical research and diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com The development of novel radiolabeled probes often involves the modification of a core scaffold that has desirable pharmacokinetic properties or affinity for a biological target.
This compound can serve as a precursor for such probes. The synthesis would involve incorporating a radionuclide, such as Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), or Technetium-99m (⁹⁹ᵐTc), into the molecule. mdpi.comresearchgate.net This could be achieved by:
Modifying the 3-methylbutanoate group: For example, demethylation followed by re-alkylation with a radiolabeled alkyl group (e.g., [¹¹C]methyl iodide).
Functionalizing the azetidine nitrogen: N-alkylation with a prosthetic group containing a radionuclide.
Substitution on the azetidine ring: If other positions on the azetidine ring are available for substitution, a radiohalogen like ¹⁸F could be introduced via nucleophilic substitution.
A key consideration for brain imaging agents is the ability to cross the blood-brain barrier (BBB), which is often correlated with lipophilicity (logP value). mdpi.com The physicochemical properties of this compound could be tuned through derivatization to optimize them for specific imaging applications.
Transformations to Other Nitrogen-Containing Heterocycles
The strained four-membered ring of this compound is a key feature that can be exploited for its transformation into a variety of other nitrogen-containing heterocycles. Ring-expansion and rearrangement reactions are common strategies employed to convert azetidines into larger, more stable ring systems such as pyrrolidines, piperidines, and other more complex fused heterocyclic structures. These transformations are often driven by the release of ring strain.
For instance, the azetidine ring can undergo rearrangement reactions catalyzed by Lewis acids or transition metals. These reactions can proceed through intermediates like azetidinium ions, which are susceptible to nucleophilic attack, leading to ring-opened products that can subsequently cyclize to form larger rings. The specific reaction conditions and the nature of the substituents on the azetidine ring and the ester group would dictate the outcome of these transformations.
Furthermore, the nitrogen atom of the azetidine ring can participate in intramolecular cyclization reactions with a suitably functionalized side chain derived from the 3-methylbutanoate moiety. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group, could set the stage for an intramolecular nucleophilic substitution by the azetidine nitrogen, leading to the formation of a bicyclic system.
| Transformation Type | Reagents/Conditions | Resulting Heterocycle |
| Ring Expansion | Lewis Acids (e.g., BF₃·OEt₂) | Pyrrolidine derivatives |
| Rearrangement | Transition Metal Catalysts (e.g., Pd, Rh) | Substituted pyrrolidines or piperidines |
| Intramolecular Cyclization | 1. LiAlH₄ (reduction) 2. TsCl, pyridine (B92270) (tosylation) 3. Base | Bicyclic azetidine derivatives |
This table represents potential transformations based on the known reactivity of azetidine derivatives. Specific experimental data for this compound is not widely available.
Role in Stereochemical Control in Downstream Synthetic Endeavors
The stereochemistry of the 3-azetidinyl moiety can play a crucial role in controlling the stereochemical outcome of subsequent synthetic steps. This is particularly relevant when the azetidine ring is chiral.
A chiral, enantiomerically pure this compound can serve as a chiral auxiliary. In this role, the chiral azetidine fragment is temporarily incorporated into a prochiral molecule to direct a stereoselective transformation. The steric hindrance and electronic properties of the azetidine ring can create a chiral environment that favors the formation of one stereoisomer over the other. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recovered for reuse.
For example, the nitrogen atom of a chiral azetidine can be acylated with a prochiral substrate. Subsequent reactions, such as alkylation or aldol (B89426) condensation at the α-position of the acyl group, can proceed with high diastereoselectivity due to the directing effect of the chiral azetidine ring.
Moreover, chiral azetidine derivatives have been explored as ligands in asymmetric catalysis. The nitrogen atom and other potential coordination sites on a modified this compound could chelate to a metal center, creating a chiral catalyst capable of promoting enantioselective reactions.
| Application | Reaction Type | Expected Outcome |
| Chiral Auxiliary | Asymmetric alkylation | High diastereoselectivity |
| Chiral Auxiliary | Asymmetric aldol reaction | High diastereoselectivity |
| Chiral Ligand | Asymmetric hydrogenation | High enantiomeric excess |
This table outlines potential applications based on the established use of other chiral azetidines in asymmetric synthesis.
When prepared in an enantiomerically pure form, this compound serves as a valuable chiral building block. The defined stereocenter at the C3-position of the azetidine ring can be incorporated into a target molecule, transferring its chirality to the final product. This approach is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex chiral molecules from readily available chiral starting materials.
Emerging Research Frontiers and Future Perspectives
Development of Innovative Green Chemistry Approaches for Synthesis
The development of synthetic routes for azetidine-containing compounds is increasingly influenced by the principles of green chemistry. nih.gov This involves a focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Traditional methods for creating the azetidine (B1206935) ring often involve multi-step processes that may not be environmentally benign. nih.govnih.gov
A primary focus in the green synthesis of molecules like 3-Azetidinyl 3-methylbutanoate is the replacement of conventional solvents with more sustainable alternatives. Research has explored the use of environmentally benign solvents such as cyclopentyl methyl ether (CPME) for reactions involving strained ring systems. nih.gov The selection of a solvent is critical as it can influence reaction efficiency and environmental impact.
| Solvent Type | Examples | Key Advantages | Potential Application in Synthesis |
| Conventional | Dichloromethane (DCM), Toluene, Acetonitrile | Well-understood reactivity, broad compatibility. | Traditional esterification and azetidine formation reactions. |
| Green/Bio-based | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, reduced environmental impact, often renewable. nih.gov | Thermally induced cyclization and nucleophilic substitution reactions. nih.gov |
Furthermore, the move towards catalytic reactions, such as those using lanthanoid (III) trifluoromethanesulfonates (Ln(OTf)3), represents a greener approach. frontiersin.org These catalysts can enable reactions like the intramolecular aminolysis of epoxides to form azetidines in high yields, even with acid-sensitive functional groups, reducing the need for stoichiometric reagents that generate more waste. frontiersin.org
Visible-light photocatalysis has emerged as a powerful and mild method for constructing azetidine rings. chemrxiv.org This technique uses light to initiate chemical transformations, often at ambient temperatures, thereby reducing energy consumption. nih.gov For instance, radical strain-release (RSR) photocatalysis can convert readily available azabicyclo[1.1.0]butanes (ABBs) into densely functionalized azetidines. chemrxiv.org Similarly, the aza Paternò–Büchi reaction, when mediated by visible light, provides a direct pathway to functionalized azetidines, overcoming challenges associated with traditional photochemical methods. nih.govnih.gov
Biocatalysis offers another sustainable avenue, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov While specific applications to this compound are not yet detailed, the use of enzymes for enantioselective synthesis, such as the one-carbon ring expansion of aziridines to azetidines using engineered cytochrome P450 enzymes, showcases the potential of this approach. researchgate.net This method can override inherent chemical reactivities to produce desired stereoisomers with high precision. researchgate.net
| Catalysis Type | Mechanism/Principle | Advantages for Azetidine/Ester Synthesis |
| Photocatalysis | Uses visible light to excite a photocatalyst, initiating a radical cascade or cycloaddition. chemrxiv.orgnih.gov | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. chemrxiv.orgdntb.gov.ua |
| Biocatalysis | Employs enzymes (e.g., engineered cytochromes) to catalyze specific reactions. researchgate.net | High enantioselectivity, reactions in aqueous media, biodegradable catalysts. |
Advancements in Real-Time Spectroscopic and Analytical Techniques for Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and pathways. Modern analytical techniques are shifting from offline analysis of discrete samples to real-time, in-situ monitoring. rsc.orgresearchgate.net This allows for immediate feedback and control over reaction parameters.
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. open-raman.orgjascoinc.com By using fiber-optic probes, these instruments can be inserted directly into a reactor to track the concentration of reactants and products as the reaction progresses. jascoinc.com For example, in esterification reactions, near-infrared spectroscopy (NIRS) has been used to quantitatively monitor the formation of the ester and water, allowing for the calculation of reaction rates and equilibrium constants. researchgate.net
Mass spectrometry (MS) coupled with direct liquid sampling can also provide detailed concentration profiles for all components in a reaction mixture. nih.gov This technique has been shown to be highly effective in monitoring esterification, even detecting minor impurities and side products that other methods might miss. nih.gov
| Technique | Principle | Information Gained in Real-Time | Advantages |
| FTIR/NIRS | Measures absorption of infrared light by molecular vibrations. jascoinc.comresearchgate.net | Concentration of reactants/products, reaction endpoint, kinetic data. researchgate.net | Non-destructive, rapid data acquisition. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. open-raman.org | Changes in chemical bonding, tracking functional group conversion. | Can be used in aqueous solutions, less interference from solvents. |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts ions based on mass-to-charge ratio. nih.gov | Concentration profiles of all components, detection of intermediates and impurities. nih.govuvic.ca | High sensitivity and specificity. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation of intermediates, quantitative analysis of mixture components. | Provides detailed structural information. rsc.org |
These process analytical technologies (PAT) are crucial for developing robust and reproducible synthetic processes, enabling faster optimization and ensuring consistent product quality.
Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Prediction
The complexity of organic synthesis is increasingly being tackled by machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes and design novel synthetic pathways, a field known as computer-aided synthesis planning (CASP). chemrxiv.orgillinois.edu
Propose Retrosynthetic Routes: Break down a target molecule like this compound into simpler, commercially available starting materials. nih.gov
Predict Reaction Outcomes: Estimate the yield and potential byproducts of a reaction under specific conditions. eurekalert.orgchemcopilot.com
Optimize Reaction Conditions: Suggest the best solvent, catalyst, and temperature to maximize yield and minimize impurities. chemcopilot.com
This integration of AI promises to accelerate the discovery of new synthetic methods and streamline the development of complex molecules. eurekalert.org
Exploration of Novel Chemical Space through Combinatorial Library Synthesis and Screening
The azetidine scaffold is a valuable component in medicinal chemistry. nih.govoregonstate.edu To explore its potential fully, researchers are employing combinatorial chemistry to create large libraries of related compounds. This involves systematically combining a set of core structures (scaffolds) with a variety of building blocks to generate thousands of distinct molecules. nih.govresearchgate.net
For example, densely functionalized azetidine ring systems can serve as starting points for the production of diverse libraries of fused, bridged, and spirocyclic compounds. nih.govoregonstate.edu Solid-phase synthesis is a key technology in this area, where molecules are built on a solid support (like a resin bead), simplifying purification and allowing for automation. This approach has been used to generate libraries containing thousands of unique spirocyclic azetidine derivatives. nih.gov
The process typically involves:
Scaffold Synthesis: Preparation of a core azetidine structure with multiple points for diversification. researchgate.net
Library Design: Virtual construction of a library by combining the scaffold with various reagents (e.g., sulfonyl chlorides, isocyanates, acids). Physicochemical properties are calculated to focus the library on molecules with desirable characteristics. nih.gov
Combinatorial Synthesis: Automated or semi-automated synthesis of the designed compounds, often using solid-phase techniques.
Screening: High-throughput screening of the library against biological targets to identify active compounds.
This strategy allows for the rapid exploration of the chemical space around the this compound core, potentially leading to the discovery of new molecules with enhanced properties.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm ester linkage and azetidine ring integrity. For example, H NMR peaks near δ 1.0–1.2 ppm may indicate methyl groups in the 3-methylbutanoate moiety.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Critical for identifying volatile impurities and verifying molecular weight (e.g., base peak at m/z 182 for the parent ion in related esters) .
- Infrared Spectroscopy (IR) : Ester carbonyl stretches (~1740 cm) and azetidine ring vibrations (C-N stretches at ~1200 cm) are diagnostic.
Advanced Tip : Co-injection with authentic standards (e.g., lavandulyl 3-methylbutanoate) resolves ambiguities between structurally similar esters .
How can researchers assess the purity of this compound, and what are common contaminants?
Basic Research Question
- Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) or GC with flame ionization detection (FID) quantifies purity.
- Common Contaminants : Unreacted 3-methylbutanoic acid, azetidine derivatives, or dehydration by-products (e.g., cyclic imines).
Data-Driven Insight : Commercial esters like furfuryl 3-methylbutanoate achieve ≥98% purity via fractional distillation under reduced pressure (e.g., 11 mmHg at 97–98°C) .
What role does stereochemistry play in the biological activity of this compound derivatives?
Advanced Research Question
- Enantiomeric Specificity : The (R)- or (S)-configuration of the azetidine ring or ester group can drastically alter bioactivity. For example, (R)-lavandulyl 3-methylbutanoate is a potent pheromone in thrips, while the (S)-enantiomer is inactive .
- Methodological Approach : Chiral GC columns or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate enantiomers for activity assays.
How can conflicting data on the compound’s stability under varying conditions be systematically addressed?
Advanced Research Question
- Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC.
- Critical Parameters : Hydrolysis of the ester bond is pH-dependent; stability in acidic/basic buffers should be tested.
Evidence-Based Insight : Analogous esters (e.g., ethyl tiglate) show enhanced stability in anhydrous solvents, suggesting similar storage conditions for 3-azetidinyl derivatives .
What computational models are applicable for predicting the physicochemical properties of this compound?
Advanced Research Question
- Quantitative Structure-Activity Relationship (QSAR) : Molecular descriptors (e.g., logP, polar surface area) predict solubility and bioavailability.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) or solvent systems.
Case Study : QSAR models for β-cyclodextrin complexation of esters use topological and electronic descriptors to predict binding affinity .
How do structural modifications to the azetidine ring or ester group affect the compound’s reactivity or bioactivity?
Advanced Research Question
- Ring Substitution : Introducing electron-withdrawing groups (e.g., -NO) to the azetidine ring may enhance electrophilic reactivity.
- Ester Chain Length : Shortening the 3-methylbutanoate chain could reduce steric hindrance in enzymatic hydrolysis.
Experimental Design : Compare hydrolysis rates of 3-azetidinyl esters with varying alkyl chains (e.g., methyl vs. pentyl) under controlled pH .
What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?
Advanced Research Question
- Process Optimization : Transition from batch to continuous flow reactors improves heat management and reduces side reactions.
- By-Product Mitigation : Scalable purification techniques (e.g., wiped-film evaporation) minimize losses during distillation.
Practical Consideration : Industrial-scale synthesis of related esters (e.g., benzyl isovalerate) highlights the importance of solvent recovery systems for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
